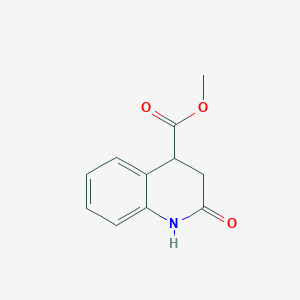

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQXXTZNJGFELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the use of ortho-amino benzylidene malonates, which undergo cyclization in the presence of Lewis acids like boron trifluoride diethyl etherate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-diones, while reduction can produce tetrahydroquinoline alcohols.

Scientific Research Applications

Chemistry

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate serves as an intermediate in the synthesis of various heterocyclic compounds and natural products. Its unique structure allows for diverse chemical modifications that can lead to novel compounds with specific properties.

Biology

The compound has been investigated for its role as an enzyme inhibitor and receptor ligand , making it valuable in pharmacological studies. Its interactions with biological targets can modulate biochemical pathways related to neurotransmitter levels and inflammatory responses .

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of bacterial growth at micromolar concentrations.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have tested its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| DU145 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

These findings suggest that this compound can induce apoptosis and inhibit cell proliferation in cancer cells.

Anti-inflammatory Activity

In animal models, the compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in chronic inflammatory conditions.

Study on Anticancer Properties

A study published in MDPI highlighted that methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives significantly inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research on Antimicrobial Effects

Another investigation focused on the antibacterial properties of these compounds revealed their effectiveness against resistant strains of bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

Anti-inflammatory Effects in Animal Models

Recent studies indicated that these compounds reduced inflammation markers in animal models of arthritis. The findings suggest a promising avenue for developing new anti-inflammatory drugs based on this scaffold.

Industrial Applications

In addition to its research applications, this compound can be utilized in the production of dyes, pigments, and other fine chemicals. Its unique properties make it suitable for various industrial applications where specific chemical characteristics are required .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The following table summarizes structural analogs of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, highlighting substituent differences and their implications:

Physicochemical Properties

- Spectroscopic Data :

- Crystallography: The pyrroloquinoline derivative exhibits centrosymmetric dimers via C–H···π interactions, while the parent compound may adopt similar packing motifs .

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- CAS Number : 78941-89-6

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors in the body, potentially modulating biochemical pathways related to neurotransmitter levels and inflammatory responses .

- Dopamine Regulation : Research indicates that related compounds may influence dopamine metabolism, which could have implications for neuropharmacology and the treatment of neurological disorders.

- Antimicrobial and Anticancer Properties : The compound has demonstrated antimicrobial activity against a range of pathogens and has been evaluated for its anticancer potential in various cancer cell lines .

Antimicrobial Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have reported effective inhibition of bacterial growth at micromolar concentrations .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines including HeLa (cervical cancer), DU145 (prostate cancer), and A549 (lung cancer). The compound exhibited cytotoxic effects, leading to apoptosis in these cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| DU145 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

In animal models, methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation .

Case Studies

- Study on Anticancer Properties : A study published in MDPI demonstrated that methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives significantly inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Research on Antimicrobial Effects : Another investigation focused on the antibacterial properties of these compounds revealed their effectiveness against resistant strains of bacteria. The study concluded that modifications to the quinoline structure could enhance antimicrobial potency .

- Anti-inflammatory Effects in Animal Models : A recent study indicated that these compounds reduced inflammation markers in animal models of arthritis. The findings suggest a promising avenue for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Q. Basic

Q. Advanced

- Molecular docking : Target proteins (e.g., DNA gyrase for antimicrobial studies) are modeled using software like AutoDock. The lactam ring’s hydrogen-bonding capacity is critical for binding affinity .

- Metabolite profiling : LC-HRMS identifies oxidative metabolites, informing toxicity studies. For example, ester hydrolysis products may exhibit altered activity .

How can computational methods aid in the design of derivatives with enhanced properties?

Q. Advanced

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental logP or IC₅₀ values to predict bioactivity.

- ADMET prediction : Tools like SwissADME forecast pharmacokinetics (e.g., blood-brain barrier penetration) based on substituent polarity .

- Crystal structure prediction (CSP) : Algorithms (e.g., MOLPAK) screen for stable polymorphs, critical for formulation studies .

What are common pitfalls in crystallizing this compound?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.